Sequence Discrimination: Hoechst 33258 Exhibits 200-Fold Binding Affinity Variation Across A/T Tetramers Versus 30-Fold for DAPI
In a direct head-to-head comparison using stable DNA hairpin constructs containing five distinct (A/T)₄ sequences, Hoechst 33258 displayed a 200-fold difference in association constant (Kₐ) between the highest-affinity AATT site and the lowest-affinity TATA/TTAA sites. In contrast, DAPI exhibited only a 30-fold variation across the same sequence set. Both dyes demonstrated comparable absolute affinity for the optimal AATT site (DAPI Kₐ ≈ 5.5 × 10⁸ M⁻¹) [1]. This demonstrates that Hoechst 33258 is significantly more sensitive to subtle sequence variations within AT-rich regions, enabling finer discrimination in footprinting and binding site mapping applications.
| Evidence Dimension | Binding affinity variation across (A/T)₄ DNA sequences (ratio of highest to lowest Kₐ) |
|---|---|
| Target Compound Data | 200-fold variation |
| Comparator Or Baseline | DAPI: 30-fold variation |
| Quantified Difference | Hoechst 33258 exhibits 6.7× greater sequence discrimination range |
| Conditions | Fluorescence titration with stable DNA hairpin substrates; pseudo-first order stopped-flow kinetics; buffer: 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA |
Why This Matters
Procurement of Hoechst 33258 over DAPI is justified when experimental objectives require precise mapping of AT-rich binding site heterogeneity or when comparing ligand binding across sequences with varying A/T arrangement.
- [1] Breusegem SY, et al. Base-sequence specificity of Hoechst 33258 and DAPI binding to five (A/T)4 DNA sites with kinetic evidence for more than one high-affinity Hoechst 33258-AATT complex. J Mol Biol. 2002;315(5):1049-1061. View Source
